1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
The compound “1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI code for a similar compound is1S/C16H22FNO/c1-13-8-11-18 (12-9-13)10-2-3-16 (19)14-4-6-15 (17)7-5-14/h4-7,13H,2-3,8-12H2,1H3
. This indicates the presence of various functional groups including a fluorophenyl group, a methyl group, a piperidinyl group, and a pyrazolopyridazinone group . Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For instance, semicarbazones are produced as an intermediate at the platinum electrode, via reaction between substituted aldehydes and semicarbazide in the presence of sodium acetate .Scientific Research Applications
Phosphodiesterase Inhibition and Potential Schizophrenia Treatment
A novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors were synthesized, with optimization efforts leading to the identification of a compound with potent inhibitory activity, excellent selectivity, and favorable pharmacokinetics. This compound demonstrated significant suppression of phencyclidine-induced hyperlocomotion in mice, suggesting its potential application in treating schizophrenia (J. Kunitomo et al., 2014).
Antimicrobial and Antitumor Activities
Research into pyrazolopyridines and related structures has uncovered compounds with notable antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis of new pyrazolopyridines yielded derivatives that showed high activity against liver and breast cell lines, as well as strong antibacterial activity against Gram-positive and Gram-negative bacteria (M. El‐Borai et al., 2013).
Anticancer Potential
Several 3,7-disubstituted pyrazolo[3,4-c] pyridines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study found that a majority of the 3-(3-fluorophenyl) derivatives exhibit interesting antiproliferative activity, suggesting these compounds as useful leads for further biological evaluation in cancer research (E. Gavriil et al., 2017).
Cognitive Impairment Treatment
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized as phosphodiesterase 1 (PDE1) inhibitors. These compounds were studied for their potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders (Peng Li et al., 2016).
Antioxidant and Anticancer Activities
Triazolo-thiadiazoles derivatives were investigated for their in vitro antioxidant and anticancer activities. One study found that these compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell line, HepG2, suggesting their potential as potent antioxidants and anticancer agents (D. Sunil et al., 2010).
Future Directions
The future directions for this compound could involve further exploration of its potential applications. For instance, a photo catalytic approach renders a rapid, unique, and significant method for producing substituted oxadiazoles . This could potentially be applied to the synthesis of this compound or its derivatives.
Mechanism of Action
Target of Action
Related compounds have been found to interact with receptors such as the5-hydroxytryptamine (5-HT) (2A) receptor and the monoacylglycerol lipase (MAGL) . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, pain, and inflammation .
Mode of Action
Similar compounds have been shown to act asinverse agonists at their target receptors . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, the inhibition of MAGL leads to the elevation of 2-arachidonoylglycerol (2-AG) , the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 . This can result in beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
A related compound demonstratedgreater than 42.6% oral bioavailability in rats , suggesting that this compound may also have good bioavailability.
Result of Action
Related compounds have demonstratedantipsychotic-like efficacy and antinociceptive efficacy , suggesting potential therapeutic effects in a vast array of complex human diseases .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-13-7-9-24(10-8-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-15(21)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEFEEQYNPLFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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